Comparative Vasorelaxant Potency of 4-Chloro vs. 4-Methyl Analogs in Rat Aortic Rings
In endothelium-intact rat aortic rings pre-contracted with phenylephrine (PHE, 1 µM), trans-4-chloro-β-nitrostyrene (T4CN) induced vasorelaxation with an IC50 of 66.74 µM [1]. Under identical conditions, its direct structural analog, trans-4-methyl-β-nitrostyrene (T4MeN), exhibited an IC50 of 61.41 µM [2]. This demonstrates a comparable vasorelaxant potency between the chloro- and methyl-substituted derivatives, confirming that the 4-chloro compound is not significantly weaker and thus a viable alternative in studies where chloro-substitution is synthetically or electronically preferred.
| Evidence Dimension | Vasorelaxant Potency (IC50) |
|---|---|
| Target Compound Data | 66.74 µM (95% CI: 59.66–89.04) |
| Comparator Or Baseline | trans-4-methyl-β-nitrostyrene (T4MeN), 61.41 µM (95% CI: 35.40–87.42) |
| Quantified Difference | 1.09-fold higher IC50 for target compound (approximately 9% lower potency, but with overlapping confidence intervals) |
| Conditions | Endothelium-intact rat aortic rings pre-contracted with 1 µM phenylephrine |
Why This Matters
This near-equivalent vasorelaxant potency allows researchers to select the 4-chloro derivative for studies where the electron-withdrawing chlorine atom offers advantages in downstream synthetic modification or in structure-activity relationship (SAR) studies without a significant loss of primary biological activity.
- [1] Sousa-Brito, H. L., Arruda-Barbosa, L., Vasconcelos-Silva, A. A., Gonzaga-Costa, K., Duarte, G. P., Borges, R. S., Magalhães, P. J. C., & Lahlou, S. (2021). Vasorelaxant effect of trans-4-chloro-β-nitrostyrene, a synthetic nitroderivative, in rat thoracic aorta. Fundamental & Clinical Pharmacology, 35(2), 331-340. View Source
- [2] Teófilo, T. M., Arruda-Barbosa, L., Vasconcelos-Silva, A. A., Gonzaga-Costa, K., Duarte, G. P., Borges, R. S., Magalhães, P. J. C., & Lahlou, S. (2017). Mechanism of the vasorelaxant effect induced by trans-4-methyl-β-nitrostyrene, a synthetic nitroderivative, in rat thoracic aorta. Clinical and Experimental Pharmacology and Physiology, 44(7), 787-794. View Source
